molecular formula C12H15Br2NO2S B13508171 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13508171
M. Wt: 397.13 g/mol
InChI Key: LFVWTTDGLVIJTL-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thieno[3,2-c]pyridine precursor, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce debrominated thienopyridine compounds .

Scientific Research Applications

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dibromo substituents and the thieno[3,2-c]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
  • tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate

Uniqueness

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its dibromo substituents, which confer distinct reactivity and potential biological activities compared to its mono-bromo or non-bromo analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 2,3-dibromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c1-12(2,3)17-11(16)15-5-4-8-7(6-15)9(13)10(14)18-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVWTTDGLVIJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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